molecular formula C12H3Cl7 B1212036 2,2',3,4',5,5',6-Heptachlorobiphenyl CAS No. 52663-68-0

2,2',3,4',5,5',6-Heptachlorobiphenyl

Cat. No. B1212036
CAS RN: 52663-68-0
M. Wt: 395.3 g/mol
InChI Key: UDMZPLROONOSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorobiphenyls, including compounds like "2,2',3,4',5,5',6-Heptachlorobiphenyl," are a group of polychlorinated biphenyls (PCBs) known for their various industrial applications and environmental persistence. These compounds have been studied for their physical and chemical properties, synthesis methods, molecular structures, and potential environmental impacts.

Synthesis Analysis

The synthesis of chlorinated biphenyls typically involves direct chlorination or coupling reactions of biphenyl structures. For instance, the preparation of arene oxides of tetrachlorobiphenyl involves sequences that introduce double bonds via decarboxylations, which might be akin to strategies employed in synthesizing heptachlorobiphenyl derivatives (Reich & Reich, 1990).

Molecular Structure Analysis

Molecular structure analysis of chlorobiphenyls, such as "2,3-Dichloro-3',4'-dihydroxybiphenyl," reveals intramolecular O-H...O hydrogen bonding and π-π stacking interactions, which are critical for understanding the physical and chemical behavior of these compounds (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

Chemical reactions involving chlorobiphenyls can include electrophilic substitution, oxidation, and reduction processes. The radical character of certain chlorinated compounds has been utilized to synthesize new paramagnetic materials, highlighting the diverse reactivity and potential applications of these molecules (Castellanos et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are influenced by the degree of chlorination and the molecular structure. For example, molecular modeling and structural analysis of related compounds provide insights into their stability, electronic properties, and interactions in the solid state, which are essential for understanding the physical properties of heptachlorobiphenyls.

Chemical Properties Analysis

The chemical properties of chlorobiphenyls, including their stability, reactivity, and potential for bioaccumulation, are critical for assessing their environmental impact and suitability for various applications. Studies on the synthesis and stability of radicals within the chlorobiphenyl series indicate these compounds' complex behavior and reactivity (Carilla et al., 1994).

Scientific Research Applications

Toxicity Analysis

A study by Eddy (2020) established a model relating the toxicity of various polychlorobiphenyls (PCBs), including 2,2',3,4',5,5',6-heptachlorobiphenyl, to molecular descriptors. This model used quantum chemical, physicochemical, and topological descriptors to estimate the degree of toxicity of PCBs, providing insights into their reactivity and potential environmental and health impacts (Eddy, 2020).

Solubility in Supercritical Fluids

Anitescu and Tavlarides (1999) researched the solubility of various PCB congeners, including 2,2',3,4',5,5',6-heptachlorobiphenyl, in supercritical carbon dioxide and carbon dioxide modified by n-butane and methanol. This study is crucial for understanding the behavior of these compounds in different environments and their potential for removal or degradation (Anitescu & Tavlarides, 1999).

Environmental Fate and Degradation

Noma et al. (2007) investigated the degradation of various PCB congeners, including 2,2',3,4',5,5',6-heptachlorobiphenyl, using the sodium dispersion method. This method's efficiency in dechlorinating PCBs at low temperatures offers insights into possible environmental remediation techniques (Noma et al., 2007).

Interaction with Hydroxyl Radicals

Yang et al. (2016) developed a model to predict the reaction rates of hydroxyl radicals with various PCBs, including 2,2',3,4',5,5',6-heptachlorobiphenyl. This study is significant for understanding the atmospheric fate of PCBs and their potential environmental impact (Yang et al., 2016).

Safety And Hazards

2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMZPLROONOSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052832
Record name 2,2',3,4',5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4',5,5',6-Heptachlorobiphenyl

CAS RN

52663-68-0
Record name PCB 187
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4',5,5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5,5',6-Heptachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,4',5,5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP7BRA48E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 5
2,2',3,4',5,5',6-Heptachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,4',5,5',6-Heptachlorobiphenyl

Citations

For This Compound
518
Citations
C Ohta, K Haraguchi, Y Kato, N Koga - Xenobiotica, 2005 - Taylor & Francis
The metabolism of 2,2′,3,4′,5,5′,6-heptachlorobiphenyl (heptaCB) (CB187) was studied using liver microsomes of rats, hamsters and guinea pigs, and the effect of cytochrome …
Number of citations: 22 www.tandfonline.com
C Ohta, K Haraguchi, Y Kato, T Endo, O Kimura… - Chemosphere, 2015 - Elsevier
4-Hydroxy (OH)-2,2′,3,4′,5,5′,6-heptachlorobiphenyl (CB187) is a polychlorinated biphenyl (PCB) metabolite present in human serum at the highest concentration of the PCB …
Number of citations: 14 www.sciencedirect.com
Y Kato, K Haraguchi, M Kubota, Y Seto… - Drug Metabolism and …, 2009 - ASPET
4-Hydroxy-2,2′,3,4′,5,5′,6-heptachlorobiphenyl (4-OH-CB187) was selected as a major hydroxylated polychlorinated biphenyl metabolite detected from serum of wildlife and …
Number of citations: 16 dmd.aspetjournals.org
T Ito, C Miwa, Y Haga, M Kubo, T Itoh, K Yamamoto… - Chemosphere, 2022 - Elsevier
Chiral polychlorinated biphenyls (PCBs) have atropisomers that have different axial chiralities and exist as racemic mixtures. However, biochemical processes often result in the …
Number of citations: 6 www.sciencedirect.com
S Safe, L Safe, M Mullin - Journal of agricultural and food …, 1985 - ACS Publications
On the basis of the relative retention timesand response factors of all 209 synthetic polychlorinated biphenyls (PCBs), this paper reports the first congener-specific analysis of a …
Number of citations: 247 pubs.acs.org
DT Williams, GL LeBel - Chemosphere, 1990 - hero.epa.gov
An evaluation of specific polychlorinated biphenyl (PCB) congener residues in human adipose tissue was conducted to compare the ability of gas chromatography with electron capture …
Number of citations: 6 hero.epa.gov
V Zitko - Chemosphere, 1983 - Elsevier
It is proposed to use numbers in base 16 (Hex) for an abbreviated designation of chlorobiphenyls. Values assigned to substituents in positions 2, 3, 4, and 5 are 1, 2, 4, and 8, …
Number of citations: 9 www.sciencedirect.com
JY Min, R Kim, KB Min - Chemosphere, 2014 - Elsevier
Experimental studies have suggested the potential link between exposure to polychlorinated biphenyls (PCBs) and auditory impairment, but little evidence exists to support the …
Number of citations: 16 www.sciencedirect.com
J Döbler, N Peters, C Larsson, Å Bergman… - Journal of Molecular …, 2002 - Elsevier
Four chiral transformation products of polychlorinated biphenyls (PCBs), the most prevalent methylsulfonyl-PCBs (MeSO 2 -PCBs) 3-MeSO 2 -2,2′,4′,5,5′,6-hexachlorobiphenyl (3-…
Number of citations: 19 www.sciencedirect.com
J Kimura-Kuroda, I Nagata, Y Kuroda - Chemosphere, 2007 - Elsevier
Polychlorinated biphenyls (PCBs) and hydroxy-PCB (OH-PCB) metabolites are widely distributed bioaccumulative environmental chemicals and have similar chemical structures to …
Number of citations: 151 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.